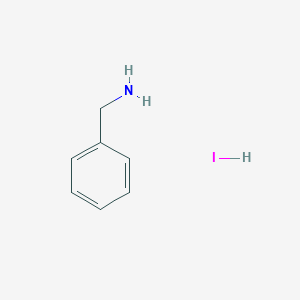

Benzylamine Hydroiodide

Description

Benzylamine hydroiodide (C₆H₵CH₂NH₃⁺I⁻) is the hydroiodide salt of benzylamine, a primary amine with a benzyl group. The hydroiodide form is likely utilized as a reagent or intermediate in alkylation or coupling reactions due to the nucleophilic properties of the iodide ion and the amine group. Its stability and solubility in polar solvents (e.g., water, ethanol) may differ from other benzylamine salts, such as the hydrochloride or hydrobromide forms .

Properties

IUPAC Name |

phenylmethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYMCMRUGLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45579-91-7 | |

| Record name | Benzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylamine Hydroiodide can be synthesized through a reaction between benzylamine and hydroiodic acid. The reaction typically involves the following steps:

Reaction Setup: Benzylamine is dissolved in an appropriate solvent, such as ethanol or water.

Addition of Hydroiodic Acid: Hydroiodic acid is slowly added to the benzylamine solution under controlled temperature conditions.

Crystallization: The reaction mixture is allowed to crystallize, and the resulting this compound crystals are filtered and dried.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This includes the use of automated reactors, precise temperature control, and purification processes such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Benzylamine Hydroiodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylamine oxide.

Reduction: It can be reduced to form benzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Benzylamine oxide.

Reduction: Benzylamine.

Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzylamine Hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of perovskite materials, which are essential for developing high-efficiency solar cells and light-emitting diodes.

Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of Benzylamine Hydroiodide involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in various biochemical pathways. The iodide ion can also play a role in modulating the activity of certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzylamine hydroiodide with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Benzylamine (Free Base)

- Reactivity : Acts as a nucleophile in alkylation and acylation reactions. Benzylamine is oxidized to imines or nitriles under catalytic conditions, as demonstrated in metal-free oxidative coupling studies (e.g., forming imines with >90% yield using hydroxyl-substituted benzoic acids) .

- Pharmacology : Reduces food intake in mice via amine oxidase-dependent pathways, with effects comparable to amphetamine .

Benzylamine Hydrochloride

- Structure : C₆H₅CH₂NH₃⁺Cl⁻.

- Analytical Methods : Quantified via HPLC with precision, though simultaneous determination with excipients (e.g., methylparaben) requires optimized protocols to avoid interference .

- Stability : Aqueous solutions of benzylamine hydrochloride are stable for short durations, whereas hydroiodide salts may exhibit higher hygroscopicity and lower thermal stability due to the iodide ion’s larger size and weaker lattice energy .

Benzydamine Hydrochloride

- Structure : A complex NSAID with a benzylamine moiety (C₁₉H₂₃N₃O·HCl).

- Applications: Used as an anti-inflammatory agent. Analytical challenges include prolonged sample preparation for gas chromatography due to non-polar phases like OV-17 .

- Comparison : Unlike this compound, benzydamine hydrochloride has a bulkier indazole-derived structure, reducing its utility in small-molecule catalysis but enhancing receptor-binding specificity .

Benzimidamide Hydrochloride

- Structure : C₇H₉ClN₂ (a benzamidine derivative).

- Synthesis: Prepared via sodium-mediated reactions in ethanol, highlighting the role of counterions in modulating reaction yields (e.g., 24–95% depending on conditions) .

- Key Difference : The amidine group in benzimidamide enables hydrogen bonding with biological targets (e.g., enzymes), whereas this compound’s primary amine may favor simpler nucleophilic interactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility (Water) | Stability (Aqueous Solution) | Key Applications |

|---|---|---|---|---|

| This compound | 245.09 g/mol | High | Moderate (hygroscopic) | Organic synthesis |

| Benzylamine | 107.15 g/mol | Moderate | Stable | Catalysis, pharmacology |

| Benzylamine hydrochloride | 143.61 g/mol | High | Short-term stability | Pharmaceuticals |

| Benzydamine hydrochloride | 345.9 g/mol | High | ≥4 years at -20°C | Anti-inflammatory drugs |

Table 2: Pharmacological Activity

| Compound | Biological Target | IC₅₀/EC₅₀ | Mechanism of Action |

|---|---|---|---|

| Benzylamine | Amine oxidases | Not reported | Reduces food intake in mice |

| This compound | Not studied | N/A | Hypothesized enhanced solubility for drug delivery |

| Benzydamine hydrochloride | COX enzymes | ~10 μM (in vitro) | Inhibits prostaglandin synthesis |

Research Findings and Limitations

- Catalytic Utility : Benzylamine derivatives participate in oxidative coupling reactions, but the hydroiodide form’s role remains unexplored in the provided evidence .

- Analytical Challenges : Hydroiodide salts may complicate HPLC or GC analysis due to iodide’s interference, unlike benzydamine hydrochloride’s established protocols .

Biological Activity

Benzylamine hydroiodide (Bza·HI) is a chemical compound derived from benzylamine, characterized by its hydroiodide salt form. This compound has garnered interest in various fields of research due to its biological activity, particularly its effects on metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : CHN·HI

- Molecular Weight : 235.07 g/mol

- Appearance : Crystalline solid

- Melting Point : 178 °C

This compound exhibits several biological activities, primarily attributed to its role as a substrate for semicarbazide-sensitive amine oxidase (SSAO). This enzyme catalyzes the oxidative deamination of benzylamine, leading to the production of hydrogen peroxide, which plays a crucial role in insulin signaling pathways.

Antidiabetic Effects

Research has demonstrated that this compound possesses antihyperglycemic properties. A notable study involved the administration of benzylamine to db/db mice, a model for severe type 2 diabetes. The findings indicated that:

- Reduction in Hyperglycemia : Bza supplementation (0.5% in drinking water) delayed the onset of hyperglycemia in obese mice.

- Improved Glucose Homeostasis : The compound enhanced glucose utilization in adipocytes without significantly affecting lean control mice.

- Increased Fat Deposition : While improving insulin sensitivity, Bza led to increased fat deposition, particularly in subcutaneous white adipose tissue (SCWAT) .

Insulin-Mimetic Action

Benzylamine's mechanism includes stimulation of glucose uptake in fat cells, which is mediated by hydrogen peroxide produced during its oxidation. This interaction with vanadium compounds enhances its insulin-mimicking effects, potentially offering therapeutic avenues for managing diabetes .

Study 1: this compound and Diabetes Management

A study published in NCBI investigated the effects of oral supplementation with this compound on diabetic db/db mice:

| Parameter | Control Group | Bza Group |

|---|---|---|

| Body Mass (g) | 35 ± 2 | 30 ± 3 |

| Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| Urinary Glucose Output (mg/dL) | 100 ± 10 | 20 ± 5 |

The results indicated significant improvements in glucose metabolism and reduced urinary glucose output in the Bza group compared to controls .

Study 2: Mechanistic Insights into Antihyperglycemic Action

Another investigation highlighted that the antihyperglycemic action of benzylamine correlates with increased SSAO activity in SCWAT, suggesting that Bza oxidation may facilitate insulin-independent glucose utilization through enhanced NO bioavailability .

Q & A

Q. Advanced Research Focus

- Storage conditions : Store in argon-filled glass vials at ≤15°C to prevent hygroscopic degradation and iodide oxidation .

- Handling precautions : Use gloveboxes (O₂ <1 ppm, H₂O <10 ppm) for weighing and solution preparation. Pre-dry solvents with molecular sieves .

- Degradation monitoring : Track color changes (white → yellow) via UV-Vis spectroscopy (absorbance shifts at 350 nm indicate decomposition) .

How can computational modeling guide the design of this compound derivatives for enhanced photovoltaic performance?

Q. Advanced Research Focus

- DFT calculations : Predict bandgap tuning (e.g., substituting benzyl with fluorobenzyl groups reduces Eg by 0.2 eV) .

- Molecular dynamics (MD) : Simulate thermal stability by analyzing ligand dissociation energies at 300 K .

- Machine learning : Train models on datasets (e.g., PCE vs. cation size) to identify optimal substituents (e.g., 4-fluorothis compound ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.